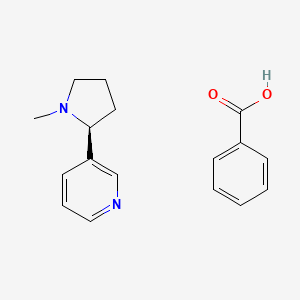
methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide moiety and a long aliphatic chain with conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common route starts with the preparation of the phthalimide derivative, followed by the introduction of the aliphatic chain through a series of coupling reactions. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
化学反应分析
Types of Reactions
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols.
科学研究应用
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide moieties, such as thalidomide, have been studied for their biological activities.
Aliphatic Esters: Other esters with long aliphatic chains and conjugated double bonds, such as methyl linoleate, share structural similarities.
Uniqueness
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to its combination of a phthalimide moiety and a long aliphatic chain with conjugated double bonds. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
属性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
methyl (4E)-2-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C24H29NO5/c1-16(2)8-7-9-17(3)12-13-20(24(29)30-4)21(26)14-15-25-22(27)18-10-5-6-11-19(18)23(25)28/h5-6,8,10-12,20H,7,9,13-15H2,1-4H3/b17-12+ |
InChI 键 |
VFKHNJQXQVDGNB-SFQUDFHCSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
规范 SMILES |
CC(=CCCC(=CCC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)



